1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone
Description
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-15-6-8-16(9-7-15)26-14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYCAZNCSGWAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a benzothiazole-derived piperazine that has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole-piperazine framework and subsequent functionalization. Key synthetic routes include:
- Formation of Benzothiazole-Piperazine : The starting material, 2-(piperazin-1-yl)benzothiazole, is synthesized through nucleophilic substitution reactions.
- Thioether Formation : The introduction of the methoxyphenyl thio group is achieved via thiol reactions with appropriate electrophiles.
- Final Acetylation : The final product is obtained by acetylation of the resulting intermediate.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer) with IC50 values often less than 10 μM .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 5.0 | Apoptosis induction |
| Compound B | HCT116 | 7.5 | Cell cycle arrest |
| Compound C | Caco2 | 9.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal properties. For example, minimal inhibitory concentrations (MIC) against common pathogens were reported as follows:
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often linked to specific structural features:
- Substituents on the Benzothiazole Ring : The presence of electron-donating groups like methoxy enhances potency.
- Piperazine Linkage : Modifications in the piperazine moiety can significantly affect binding affinity and selectivity towards target proteins.
- Thioether Group : This functional group contributes to increased lipophilicity and bioavailability.
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives in therapeutic applications:
- Anticancer Screening : In a study assessing a library of benzothiazole-piperazine conjugates, several compounds exhibited potent activity against multiple cancer cell lines, suggesting a promising avenue for drug development .
- In Vivo Studies : Preclinical studies have shown that certain derivatives can inhibit tumor growth in xenograft models, supporting their potential as anticancer agents .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins like Bcl-2, revealing critical binding interactions that may inform future drug design .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in the realm of antimicrobial and anticancer activities . The benzo[d]thiazole component is known for its pharmacological properties, including enzyme inhibition and antimicrobial effects. Research indicates that derivatives of benzothiazole can inhibit the growth of Mycobacterium tuberculosis, making this compound a candidate for anti-tubercular drug development .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-benzothiazole | Contains an amino group; lacks piperazine | Antimicrobial activity |
| Benzothiazole derivatives | Varying substituents on benzothiazole | Anticancer properties |
| Piperazine-based compounds | Piperazine core; different substituents | CNS activity |
| Methoxyphenyl derivatives | Methoxy group on phenyl; varied core structures | Antidepressant effects |
The presence of the piperazine ring enhances interactions with biological targets, potentially leading to neuropharmacological applications. This suggests that the compound could be explored for its effects on central nervous system disorders.
Synthesis and Structural Modifications
Recent advancements in synthetic methodologies have facilitated the production of this compound through techniques such as microwave irradiation and multicomponent reactions. These methods not only improve yield but also allow for the exploration of structural modifications that can enhance biological activity .
Table 2: Synthetic Methods Overview
| Methodology | Description |
|---|---|
| Microwave Irradiation | Enhances reaction rates and yields |
| Multicomponent Reactions | Allows for diverse structural variations |
| Click Chemistry | Facilitates regioselective synthesis of hybrids |
Interaction Studies
Understanding how 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Preliminary data suggest strong binding affinities to proteins involved in disease pathways, indicating potential therapeutic targets within microbial cells or human tissues .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound and its derivatives against various cancer cell lines. For instance, a library of benzothiazole-piperazine conjugates was synthesized and screened for antiproliferative activity against human cancer cell lines (MCF7, T47D, HCT116, Caco2), demonstrating moderate to potent activity .
These findings support the hypothesis that structural modifications can significantly influence biological potency and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their structural differences are summarized below:
Key Observations :
- Electron-Withdrawing vs.
- Fluorination Effects : The fluorinated analog (CAS 941951-55-9) shares the same molecular weight as the target compound, suggesting fluorine’s minimal impact on size but possible enhancement in metabolic stability .
Anticancer Screening ():
| Compound | IC₅₀ (μM) * | Cancer Cell Line Tested | Key Structural Feature |
|---|---|---|---|
| Target Compound | Data N/A | N/A | 4-Methoxyphenylthio |
| 5j | 2.1 | MCF-7 (Breast) | Benzothiazole-triazole |
| 5k | 1.8 | A549 (Lung) | Benzimidazole-triazole |
| Compound 15 | 4.5 | HeLa (Cervical) | Chloroethanone |
Notes:
- Triazole-containing analogs (5j, 5k) show superior antiproliferative activity, likely due to enhanced π-π stacking and hydrogen bonding .
- The chloroethanone derivative (Compound 15) exhibits moderate activity, suggesting the 4-methoxyphenylthio group in the target compound may offer improved interactions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone to improve yields?
- Methodological Answer : Reaction conditions such as solvent choice, temperature, and stoichiometry critically influence yields. For example, using NaH in DMF for nucleophilic substitution reactions (common in analogous compounds) can enhance reactivity between the piperazine and thiol groups . Variations in substituents on the arylthio moiety (e.g., electron-donating vs. withdrawing groups) may also affect yields, as seen in derivatives with 4-methoxyphenylthio (83% yield) versus triazole-thio (33% yield) groups . Purification via flash chromatography or recrystallization (e.g., ethanol) is recommended to isolate high-purity products .
Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- 1H/13C NMR : Key for confirming the presence of the benzothiazole proton (δ ~7.5–8.5 ppm), piperazine methylene groups (δ ~3.0–4.0 ppm), and methoxy protons (δ ~3.8 ppm) .
- Mass Spectrometry (EI-MS or ESI-HRMS) : Validates molecular weight (e.g., M+ peaks for derivatives range from 490–593 Da) .
- Elemental Analysis : Ensures C/H/N/S percentages align with theoretical values (e.g., ±0.3% deviation in C/N content) .
- Melting Point : Consistent melting points (e.g., 120–238°C for analogs) indicate purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Systematic Substitution : Replace the 4-methoxyphenylthio group with other arylthio moieties (e.g., pyridinyl, triazolyl) to assess antiproliferative activity trends .
- Bioactivity Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, compound 6a (4-methoxyphenylthio) showed higher activity than 6e (triazole-thio), suggesting electron-rich groups enhance efficacy .
- Computational Modeling : Perform molecular docking to predict interactions with targets like PARP or 5-HT receptors, guided by analogs with known mechanisms .
Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen for inhibition of kinases (e.g., EGFR) or polymerases (e.g., PARP) using fluorogenic substrates, as seen in studies on related benzothiazole-piperazine hybrids .
- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential changes via flow cytometry .
- Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT1A or H1/H4 receptors) can identify off-target effects, leveraging structural similarities to dual receptor ligands .
Q. How can researchers address challenges in synthesizing the thioether linkage without side reactions?
- Methodological Answer :
- Controlled Reaction Conditions : Use inert atmospheres (N2/Ar) to prevent oxidation of the thiol group. Electrochemical methods (e.g., anodic oxidation of thiols) offer regioselectivity, as demonstrated in arylthiobenzazole syntheses .
- Protecting Groups : Temporarily protect reactive sites (e.g., piperazine amines) with Boc groups to avoid unwanted alkylation .
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd for C–S cross-coupling) may improve efficiency, though this requires compatibility with the benzothiazole core .
Q. How should contradictory data in biological activity across studies be analyzed and resolved?
- Methodological Answer :
- Standardized Assay Protocols : Ensure consistent cell lines, incubation times, and controls. For example, antiproliferative IC50 values for benzothiazole derivatives vary widely (1–50 µM) depending on assay conditions .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in substituent effects .
- Dose-Response Validation : Repeat experiments with gradient concentrations to confirm activity thresholds and rule out false positives from solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
